molecular formula C10H14BrN3 B1286010 1-(5-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 364794-58-1

1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No. B1286010
CAS RN: 364794-58-1
M. Wt: 256.14 g/mol
InChI Key: QMRHAZARKSZMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a bromopyridine moiety, was achieved through a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and involving regioselective methoxylation and bromination steps . Similarly, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which contains a 4-methylpiperazine group, was performed via nucleophilic substitution of 1-methylpiperazine with a bromo analogue . These methods could potentially be adapted for the synthesis of "1-(5-Bromopyridin-2-yl)-4-methylpiperazine" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Bromopyridin-2-yl)-4-methylpiperazine" has been characterized using various analytical techniques. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined using X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . This type of analysis is crucial for confirming the geometry and conformation of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactions involving bromopyridine and methylpiperazine derivatives are diverse and can lead to a variety of products. Bromination is a common reaction for introducing bromo groups into aromatic compounds, as seen in the synthesis of the aforementioned compounds . Nucleophilic substitution is another key reaction, allowing for the introduction of different substituents into the pyridine ring or the piperazine moiety . These reactions are important for the functionalization of the core structure and can be tailored to produce specific derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing bromopyridine and methylpiperazine groups are influenced by their molecular structure. For instance, the presence of a bromo group can increase the density and molecular weight of the compound, while the piperazine ring can contribute to the basicity and solubility in organic solvents . The melting point, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize these properties and confirm the identity of the synthesized compounds .

Scientific Research Applications

Synthesis and Radioligand Applications

  • PET Imaging Agent Synthesis : A study by Wang et al. (2018) focused on synthesizing a new potential PET (Positron Emission Tomography) agent for imaging of IRAK4 enzyme in neuroinflammation. The synthesis process involved multiple steps, leading to the creation of a tracer with high radiochemical purity and specific activity. This research demonstrates the compound's utility in advanced imaging applications (Wang et al., 2018).

Chemical Synthesis and Reactions

  • Nucleophilic Substitution Reaction : Mishriky and Moustafa (2013) described the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, via nucleophilic substitution. This research is significant in understanding the chemical reactions and synthesis processes of related compounds (Mishriky & Moustafa, 2013).

Study of Molecular Interactions and Electron Properties

  • Electron Properties in Molecular Rings : Research by Barlin (1967) investigated the electron-releasing power of a singly bound nitrogen atom and the electron-attracting power of a doubly bound nitrogen atom in five-membered rings. This study contributes to understanding the electron dynamics in molecules like 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (Barlin, 1967).

Applications in Pharmacology and Medicinal Chemistry

  • Antipsychotic Drug Analogs Synthesis : Kohara et al. (2002) synthesized a series of thienoanalogues of loxapine, a potent antipsychotic drug. This study is relevant to the development of new antipsychotic medications and illustrates the pharmaceutical potential of compounds structurally related to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (Kohara et al., 2002).

  • Pharmacological Activity of Thiadiazoles : Lalezari et al. (1975) explored the antihistaminic, anticholinergic, and norepinephrine-potentiating activities of 5-substituted 1,3,4-thiadiazoles, synthesized from 2-bromo derivatives and N-methylpiperazine. This research adds to the understanding of the compound's potential pharmacological activities (Lalezari et al., 1975).

Mechanism of Action

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRHAZARKSZMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585952
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-4-methylpiperazine

CAS RN

364794-58-1
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat 2-fluoro-5-bromopyridine (2.15 g, 12.22 mmol) with 1-methyl-piperazine (3.4 mL, 30.54 mmol) in THF (10 mL) in a microwave reactor at 120° C. for 45 min. Dilute with EtOAc (60 mL), then wash with NaHCO3 (2×30 mL) and brine (20 mL). Dry with Na2SO4, filter, and concentrate to give 2.01 g (64%) of the title compound. MS/ES m/z (79Br) 256 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Prepared from 2,5-dibromopyridine and 4-methylpiperazine in a similar manner to Example 9(d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-chloropyridine (1.0 g), N-methylpiperazine (1.56 g, 3 eq), and potassium carbonate (2.16 g, 3 eq) were combined in N-methylpyrrolidinone (5 mL) and heated to 120° C. overnight. The crude mixture was then cooled to room temperature and diluted with water. The solid product was collected by filtration, then washed with more water and dried under vacuum (824 mg, 62% yield). 1H-NMR (300 MHz, CDCl3) δ 8.18 (d, 1H), 7.50 (dd, 1H), 6.53 (d, 1H), 3.50 (m, 4H), 2.50 (m, 4H), 2.33 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The product is obtained analogously to Example 3.24a is from 1.5 g (5.28 mmol) 5-bromo-2-iodopyridine and 1.3 mL (11.7 mmol) N-methylpiperazine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 5
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.